4-アミノフェニル β-D-チオマンノピラノシド塩酸塩

説明

4-Aminophenyl b-D-thiomannopyranoside HCl is a versatile biomedical agent with extraordinary potential in research of bacterial and viral pathogens . It belongs to the category of Carbohydrates, Nucleosides & Nucleotides . The compound’s antimicrobial attributes stimulate enthusiasm within the scientific realm .

Molecular Structure Analysis

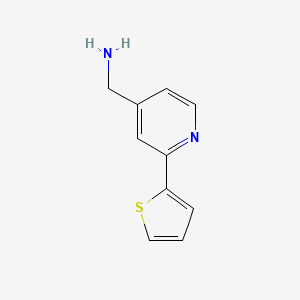

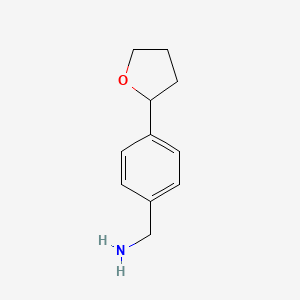

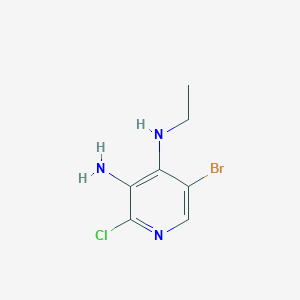

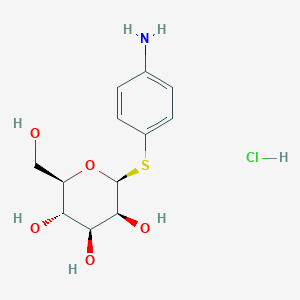

The molecular formula of 4-Aminophenyl b-D-thiomannopyranoside HCl is C12H17NO5S.HCl . Its IUPAC name is (2S,3S,4S,5S,6R)-2-(4-aminophenyl)sulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol;hydrochloride . The InChI Key is HKAFWLFFBCRHQI-ZYVSMTKISA-N .Physical And Chemical Properties Analysis

The molecular weight of 4-Aminophenyl b-D-thiomannopyranoside HCl is 323.79 . The compound is an off-white crystalline solid . It is soluble in water and has a melting point of 200-220°C (dec.) .科学的研究の応用

プロテオミクス研究

“4-アミノフェニル β-D-チオマンノピラノシド塩酸塩”は、プロテオミクス研究 で使用されます。プロテオミクスとは、タンパク質、特にその構造と機能を大規模に研究する分野です。この化合物は、タンパク質の機能、相互作用、局在化を研究するために使用できます。

細菌およびウイルス病原体の研究

この化合物は、細菌およびウイルス病原体の研究 において極めて高い可能性を示しています。感染のメカニズム、病原体に対する治療法への反応、新しい治療戦略の開発を研究するために使用できます。

抗菌研究

この化合物の抗菌特性は、科学界で大きな注目を集めています 。新しい抗菌剤の開発と試験、ならびに既存の治療法に対する細菌の耐性に関する研究に使用できます。

炭水化物研究

“4-アミノフェニル β-D-チオマンノピラノシド塩酸塩”は、単糖配糖体の種類であり、炭水化物研究 で使用できます。これには、炭水化物代謝、細胞シグナル伝達および認識における炭水化物の役割、炭水化物ベースの薬剤の開発に関する研究が含まれます。

ヌクレオシドおよびヌクレオチド研究

この化合物は、炭水化物、ヌクレオシドおよびヌクレオチド のカテゴリーに分類されます。したがって、ヌクレオシドおよびヌクレオチド代謝、遺伝過程におけるこれらの分子の役割、ならびに治療薬としてのヌクレオシドおよびヌクレオチドアナログの開発を研究するために使用できます。

クロメン-4-オンの調製

“4-アミノフェニル β-D-チオマンノピラノシド塩酸塩”とは直接関係ありませんが、類似の化合物である“4-アミノフェニルボロン酸塩酸塩”は、クロメン-4-オンの調製 に使用されます。 クロメン-4-オンは、DNA依存性タンパク質キナーゼ阻害剤としての可能性を示した化合物群です 。 “4-アミノフェニル β-D-チオマンノピラノシド塩酸塩”は、医薬品化学において同様の用途を持つ可能性があります。

作用機序

Target of Action

The primary targets of 4-Aminophenyl b-D-thiomannopyranoside Hydrochloride are currently under investigation. The compound has shown potential in research of bacterial and viral pathogens , suggesting that it may interact with proteins or enzymes that are crucial for the survival and replication of these microorganisms.

Mode of Action

The exact mode of action of 4-Aminophenyl b-D-thiomannopyranoside Hydrochloride Given its antimicrobial attributes , it is likely that the compound interferes with essential biological processes in bacteria and viruses, thereby inhibiting their growth or killing them outright.

Biochemical Pathways

The biochemical pathways affected by 4-Aminophenyl b-D-thiomannopyranoside Hydrochloride Considering its potential role in combating bacterial and viral pathogens , it may disrupt key metabolic or replication pathways in these organisms, leading to their death or growth inhibition.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Aminophenyl b-D-thiomannopyranoside Hydrochloride It is known that the compound is soluble in water , which could potentially enhance its bioavailability.

Result of Action

The molecular and cellular effects of 4-Aminophenyl b-D-thiomannopyranoside Hydrochloride Its antimicrobial properties suggest that it may cause cellular damage or metabolic disruption in bacterial and viral pathogens , leading to their death or growth inhibition.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Aminophenyl b-D-thiomannopyranoside Hydrochloride Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and activity.

実験室実験の利点と制限

The advantages of using 4-Aminophenyl b-D-thiomannopyranoside HCl in lab experiments include its ability to act as a substrate for the enzyme mannosidase and its ability to be used as a fluorescent probe for the study of enzyme-catalyzed reactions. The limitations of using 4-Aminophenyl b-D-thiomannopyranoside HCl in lab experiments include its potential toxicity and the need to use it in a controlled environment.

将来の方向性

For the use of 4-Aminophenyl b-D-thiomannopyranoside HCl in scientific research include further study of its biochemical and physiological effects, as well as the development of more efficient synthesis methods. Additionally, further research could be conducted to explore the potential of 4-Aminophenyl b-D-thiomannopyranoside HCl for drug delivery and targeted drug therapy. Finally, further research could be conducted to explore the potential of 4-Aminophenyl b-D-thiomannopyranoside HCl for the study of enzyme-catalyzed reactions in vivo.

特性

IUPAC Name |

(2S,3S,4S,5S,6R)-2-(4-aminophenyl)sulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO5S.ClH/c13-6-1-3-7(4-2-6)19-12-11(17)10(16)9(15)8(5-14)18-12;/h1-4,8-12,14-17H,5,13H2;1H/t8-,9-,10+,11+,12+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKAFWLFFBCRHQI-ZYVSMTKISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)SC2C(C(C(C(O2)CO)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1N)S[C@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

210049-19-7 | |

| Record name | β-D-Mannopyranoside, 4-aminophenyl 1-thio-, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=210049-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[Benzyl(butyl)amino]acetic acid](/img/structure/B1473743.png)

![tert-butyl (1R,5S)-4-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B1473744.png)

![4-[3-(2-Methoxyethoxy)azetidin-1-yl]aniline](/img/structure/B1473752.png)